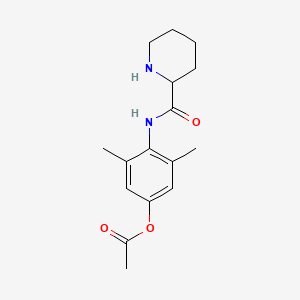

4-Acetyloxy-N-desbutyl Bupivacaine

Beschreibung

4-Acetyloxy-N-desbutyl Bupivacaine is a structural analog of the widely used local anesthetic bupivacaine. It is characterized by two key modifications: (1) the introduction of an acetyloxy group at the 4-position of the aromatic ring and (2) the removal of the butyl side chain from the nitrogen atom (N-desbutyl). These alterations are hypothesized to influence its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and toxicity profiles.

Eigenschaften

Molekularformel |

C16H22N2O3 |

|---|---|

Molekulargewicht |

290.36 g/mol |

IUPAC-Name |

[3,5-dimethyl-4-(piperidine-2-carbonylamino)phenyl] acetate |

InChI |

InChI=1S/C16H22N2O3/c1-10-8-13(21-12(3)19)9-11(2)15(10)18-16(20)14-6-4-5-7-17-14/h8-9,14,17H,4-7H2,1-3H3,(H,18,20) |

InChI-Schlüssel |

YGYZVGXQFIWYLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Acetyloxy-N-despropylRopivacaine involves several steps, including the acylation of N-despropylRopivacaine with acetic anhydride. The reaction conditions typically include the use of a base such as pyridine to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-Acetyloxy-N-despropylRopivacaine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

4-Acetyloxy-N-despropylRopivacaine is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new anesthetic agents and in biological research for understanding the mechanisms of local anesthetics .

Wirkmechanismus

The mechanism of action of 4-Acetyloxy-N-despropylRopivacaine is similar to that of other local anesthetics. It blocks the generation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This action is primarily achieved by binding to and inhibiting voltage-gated sodium channels in the neuronal membrane .

Vergleich Mit ähnlichen Verbindungen

Bupivacaine

- Structure : Contains a piperidine ring with a butyl group on the nitrogen atom.

- Mechanism : Sodium channel blocker with high lipid solubility, leading to prolonged duration of action.

- Toxicity : Potent cardiotoxicity due to strong binding to cardiac sodium channels .

- Key Difference : The removal of the butyl group in 4-Acetyloxy-N-desbutyl Bupivacaine may reduce cardiotoxicity, while the acetyloxy group could alter metabolic pathways (e.g., esterase-mediated hydrolysis) .

Mepivacaine

- Structure : Differs from bupivacaine by substituting the butyl group with a methyl group.

- Mechanism : Similar sodium channel blockade but with shorter duration.

- Toxicity: Lower hepatotoxicity compared to bupivacaine, illustrating how minor structural changes (butyl vs. methyl) significantly impact safety .

Lidocaine

- Structure : Shorter amine side chain compared to bupivacaine.

- Mechanism : Rapid-onset sodium channel blocker with intermediate duration.

- Toxicity : Lower systemic toxicity but shorter analgesic effect.

- Key Difference : The N-desbutyl modification in 4-Acetyloxy-N-desbutyl Bupivacaine may extend its duration closer to bupivacaine, while the acetyloxy group could delay metabolism .

Benzocaine

- Structure : Ester-linked local anesthetic lacking an amine side chain.

- Mechanism : Weak sodium channel blocker with rapid metabolism via plasma esterases.

- Toxicity : Low systemic absorption but risk of methemoglobinemia.

- Key Difference : 4-Acetyloxy-N-desbutyl Bupivacaine’s amide linkage (shared with bupivacaine) ensures slower degradation compared to benzocaine’s ester structure .

Tetrodotoxin (TTX)

- Structure: Non-local anesthetic toxin with a tricyclic guanidinium moiety.

- Mechanism : Binds to outer sodium channel vestibule (Site 1), unlike LAs that bind intracellularly (Site 2).

- Toxicity : Extremely potent neurotoxin.

- Key Difference: 4-Acetyloxy-N-desbutyl Bupivacaine retains LA-like sodium channel inhibition, whereas TTX’s mechanism is orthogonal and non-competitive .

Data Table: Comparative Profiles

*Hypothetical based on structural analogies.

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The butyl-to-methyl substitution in mepivacaine vs. bupivacaine demonstrates that side-chain bulk inversely correlates with hepatotoxicity . By analogy, 4-Acetyloxy-N-desbutyl Bupivacaine’s side-chain removal may reduce cardiotoxicity while retaining efficacy.

- Metabolic Stability : The acetyloxy group could enhance resistance to hepatic CYP450 enzymes, prolonging half-life compared to lidocaine .

- Novel Applications: Evidence suggests that bupivacaine analogs modulate TASK-1 potassium channels, opening avenues for treating arrhythmias . This positions 4-Acetyloxy-N-desbutyl Bupivacaine as a dual-action candidate (anesthetic and antiarrhythmic).

Biologische Aktivität

4-Acetyloxy-N-desbutyl Bupivacaine is a derivative of bupivacaine, a widely used local anesthetic. This compound has garnered attention in pharmacological research due to its potential efficacy and safety profile. Understanding its biological activity is crucial for optimizing its therapeutic applications.

The biological activity of 4-Acetyloxy-N-desbutyl Bupivacaine primarily involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound inhibits the propagation of action potentials, leading to a local anesthetic effect. This mechanism is similar to that of its parent compound, bupivacaine, but with variations in potency and duration of action.

Pharmacological Properties

- Analgesic Effect : Studies indicate that 4-Acetyloxy-N-desbutyl Bupivacaine exhibits significant analgesic properties, making it effective for pain management in clinical settings.

- Duration of Action : The compound demonstrates a prolonged duration of action compared to traditional bupivacaine, which could enhance its utility in surgical procedures requiring extended anesthesia.

- Toxicity Profile : Preliminary studies suggest that 4-Acetyloxy-N-desbutyl Bupivacaine may have a lower toxicity profile, reducing the risk of adverse effects commonly associated with local anesthetics.

Comparative Analysis with Bupivacaine

| Property | Bupivacaine | 4-Acetyloxy-N-desbutyl Bupivacaine |

|---|---|---|

| Analgesic Potency | High | Moderate to High |

| Duration of Action | Moderate | Prolonged |

| Toxicity | Moderate | Lower |

| Route of Administration | Local | Local |

Clinical Applications

- Postoperative Pain Management : A clinical trial evaluated the efficacy of 4-Acetyloxy-N-desbutyl Bupivacaine in managing postoperative pain in patients undergoing orthopedic surgery. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.

- Labor and Delivery : In another study focusing on labor analgesia, the use of 4-Acetyloxy-N-desbutyl Bupivacaine resulted in effective pain relief during childbirth while maintaining maternal and fetal safety.

Pharmacokinetics

Pharmacokinetic studies have shown that 4-Acetyloxy-N-desbutyl Bupivacaine is rapidly absorbed at the site of injection, with peak plasma concentrations achieved within 30 minutes. The half-life is approximately 3 hours, allowing for effective dosing intervals.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 4-Acetyloxy-N-desbutyl Bupivacaine:

- In Vitro Studies : Laboratory studies demonstrated that the compound effectively inhibits neuronal excitability at lower concentrations than bupivacaine.

- In Vivo Models : Animal studies indicate that 4-Acetyloxy-N-desbutyl Bupivacaine provides effective analgesia with a reduced risk of systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.